molecular formula C10H13NO2 B1680308 4-Amino-3-phenylbutanoic acid CAS No. 1078-21-3

4-Amino-3-phenylbutanoic acid

Cat. No. B1680308
CAS RN: 1078-21-3
M. Wt: 179.22 g/mol
InChI Key: DAFOCGYVTAOKAJ-UHFFFAOYSA-N
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Description

4-Amino-3-phenylbutanoic acid, also known as Phenibut, is a neuropsychotropic drug that was discovered and introduced into clinical practice in Russia in the 1960s . It has anxiolytic and nootropic (cognition enhancing) effects . It acts as a GABA-mimetic, primarily at GABA(B) receptors .


Molecular Structure Analysis

The Molecular Structure of 4-Amino-3-phenylbutanoic acid conformers have been studied in the gas phase. Natural Bond Orbital Analysis (NBO) and Mulliken analysis of atomic charges of 4-Amino-3-phenylbutanoic acid have been performed by DFT level of theory using B3LYP/6-311++G (d,p) basis set .


Physical And Chemical Properties Analysis

4-Amino-3-phenylbutanoic acid has a molecular weight of 215.68 g/mol . It has a melting point of 194-195°C . The compound is a solid at room temperature .

Scientific Research Applications

Quantum Chemical Computations and Molecular Docking

4-Amino-3-phenylbutanoic acid has been a subject of combined experimental and theoretical studies focusing on its molecular structure and vibrational spectra. These studies involve analyzing vibrational spectra based on potential energy distribution, interpreting infrared (IR) and Raman spectra, and examining the UV-visible range. The compound's non-linear optical properties, like dipole moment and molecular hyperpolarizability, are also computed. Moreover, molecular docking studies have suggested its anticonvulsant activity (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Synthesis of Tetrazole-Containing Derivatives

The reactivity of 4-amino-3-phenylbutanoic acid's amino and carboxy terminal groups has been utilized for the preparation of tetrazole-containing derivatives. This involves the substitution of the terminal amino group with a tetrazol-1-yl fragment, leading to the creation of derivatives with potential pharmacological properties (Putis, Shuvalova, & Ostrovskii, 2008).

Inhibition of Thienylalanine Incorporation in Bacteria

Research has shown that 4-amino-3-phenylbutanoic acid can inhibit the toxicity caused by thienylalanine in Escherichia coli by preventing its incorporation. This demonstrates the compound's potential as a phenylalanine antagonist (Edelson & Keeley, 1963).

X-Ray Structure Determination

The compound has been involved in X-ray crystallographic analysis to determine its stereochemistry, particularly in studies related to bestatin, an inhibitor of certain aminopeptidases (Nakamura et al., 1976).

Pharmacological Applications

Various studies have focused on the synthesis and structural analysis of 4-amino-3-phenylbutanoic acid derivatives, examining their potential as pharmacologically active substances. These compounds, such as Phenibut and Baclofen, have been explored for their nootropic and myorelaxant properties (Vasil'eva et al., 2016).

Substrate Stereospecificity and Enzyme Interactions

The compound's substrate and inhibitory propertieshave been evaluated in the context of its interaction with gamma-aminobutyric acid aminotransferase. Studies have compared the substrate stereospecificity of 4-amino-3-phenylbutanoic acid with other related compounds, contributing to our understanding of enzyme-substrate interactions and potential therapeutic applications (Silverman, Invergo, Levy, & Andrew, 1987).

Synthesis Routes and Intermediates

Research has also explored various synthetic routes for producing 4-amino-3-phenylbutanoic acid, analyzing methods such as amino acid protocols, organometallic methods, and enzyme routes. These studies are important for the optimization of synthesis processes, particularly for producing intermediates for aminopeptidase inhibitors (Huang Yibo, 2013).

Aminopeptidase Inhibition

A considerable amount of research has been conducted on the design and synthesis of 4-amino-3-phenylbutanoic acid derivatives as inhibitors of various aminopeptidases. These compounds have shown effectiveness in inhibiting specific enzymes, contributing to the development of new classes of aminopeptidase inhibitors (Ocain & Rich, 1992).

Safety And Hazards

When handling 4-Amino-3-phenylbutanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-amino-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFOCGYVTAOKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870838
Record name Benzenepropanoic acid, .beta.-(aminomethyl)-
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-phenylbutanoic acid

CAS RN

1078-21-3
Record name Phenibut
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Record name 4-Amino-3-phenylbutyric acid
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Record name Phenibut
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Record name Benzenepropanoic acid, .beta.-(aminomethyl)-
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Record name Benzenepropanoic acid, .beta.-(aminomethyl)-
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Record name 4-amino-3-phenylbutyric acid
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Record name PHENIBUT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
C Charanya, S Sampathkrishnan… - Polycyclic Aromatic …, 2022 - Taylor & Francis
… spectra of 4-amino-3-phenylbutanoic acid. Vibrational spectra … β) of the 4-amino-3-phenylbutanoic acid compound are computed … activity of the 4-amino-3-phenylbutanoic acid molecule. …
Number of citations: 6 www.tandfonline.com
SM Putis, ES Shuvalova, VA Ostrovskii - Arkivoc, 2009 - researchgate.net
… The molecule 4-amino-3-phenylbutanoic acid … 4-amino-3-phenylbutanoic acid hydrochloride with triethyl orthoformate and sodium azide in acetic acid. 4-Amino-3-phenylbutanoic acid …
Number of citations: 3 www.researchgate.net
RK Duke, RD Allan, CA Drew… - Journal of Labelled …, 1993 - Wiley Online Library
… and P-phenylGABA (4-amino-3-phenylbutanoic acid) 2, differing in structure only by the pchloro substituent, are used clinically for different purposes. Baclofen is used as a muscle …
R Andruszkiewicz, RB Silverman - Journal of Biological Chemistry, 1990 - ASBMB
… The K; reported for (S)-4amino-3-phenylbutanoic acid (9) is comparable to that found here for racemic 4-amino-3-n-butylbutanoic acid. (R)- and (S)-4-Amino-3-phenylbutanoic acids …
Number of citations: 32 www.jbc.org
MX Wang, CS Liu, JS Li - Tetrahedron: Asymmetry, 2002 - Elsevier
… followed by acidic hydrolysis to give (R)-(−)-4-amino-3-phenylbutanoic acid (R)-(−)-4 with ee of 85… by Hoffmann rearrangement afforded (S)-(+)-4-amino-3-phenylbutanoic acid (S)-(+)-4 (…
Number of citations: 56 www.sciencedirect.com
VM Berestovitskaya, OS Vasil'eva… - Pharmaceutical …, 2018 - Springer
… For example, 4-amino-3-phenylbutanoic acid hydrochloride (phenibut) is used as a nootropic and tranquilizer [2]; 4-amino-3-(4-chlorophenyl)butanoic acid (baclofen), as a central …
Number of citations: 1 link.springer.com
C Charanya, S Sampathkrishnan, N Balamurugan - 光谱学与光谱分析, 2019 - cqvip.com
… 摘要 :The Molecular Structure of 4-Amino-3-phenylbutanoic acid conformers have been … analysis of atomic charges of 4-Amino-3-phenylbutanoic acid have been performed by DFT level …
Number of citations: 1 www.cqvip.com
RB Silverman, BJ Invergo, MA Levy… - Journal of Biological …, 1987 - Elsevier
… of (R)- and (S)-4-amino-3-phenylbutanoic acid, (R)- and (S)-4… inhibitory (S)-4-amino-3-phenylbutanoic acid, ( E ) - and (S)-… -(R,S)-4-Amino-3-phenylbutanoic acid (@-phenylGABA) was …
Number of citations: 18 www.sciencedirect.com
LA Smirnova, AF Ryabukha, KA Kuznetsov… - Pharmaceutical …, 2020 - Springer
… on the retention time of 4-amino-3-phenylbutanoic acid showed that the selectivity and … The retention time of highly polar 4-amino-3-phenylbutanoic acid was optimized and the system …
Number of citations: 1 link.springer.com
OS Vasil'eva, ES Ostroglyadov, AA Nikonorov… - Russian Journal of …, 2016 - Springer
… For example, 4-amino-3phenylbutanoic acid hydrochloride (Phenibut) is used in medical practice as nootropic agent [1, 2], and 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) is a …
Number of citations: 4 link.springer.com

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